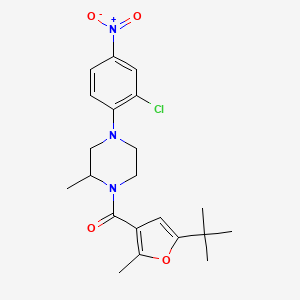
1-(2-cyanoethyl)-N,N-diethyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-cyanoethyl)-N,N-diethyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with a complex molecular structure and diverse chemical properties. It belongs to the class of pyrazole compounds and is characterized by the presence of cyano, nitrophenyl, and carboxamide groups.
Synthesis Analysis
The synthesis of related pyrazole compounds typically involves the condensation of aldehydes and cyanoacetamide derivatives under specific conditions. For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a similar compound, was achieved by condensing equimolar equivalents of the respective aldehyde and cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, the structure of a related compound was confirmed using X-ray diffraction analysis (Beck & Lynch, 1987).
Chemical Reactions and Properties
Pyrazole compounds exhibit a variety of chemical reactions due to their functional groups. They often participate in condensation reactions and can form different derivatives through reactions with various reagents. For example, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved specific reactions of pyrazole carbonyl chloride with substituted phenylhydroxyamines (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole compounds depend on their molecular structure. Factors such as molecular weight, crystalline structure, and intermolecular forces play a significant role in determining properties like melting point, solubility, and stability. Studies often use techniques like X-ray crystallography to analyze these properties (Yıldırım et al., 2005).
Chemical Properties Analysis
Chemical properties of pyrazole derivatives are influenced by the functional groups present in the compound. These properties include reactivity with various chemicals, stability under different conditions, and the potential to form a wide range of derivatives. The study of these properties involves various analytical techniques, such as NMR, mass spectrometry, and IR spectroscopy, to understand the behavior of these compounds under different chemical scenarios (Chung & Kim, 1997).
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, leading to the formation of carbon-carbon bonds and the creation of a wide range of functional groups .
Pharmacokinetics
Similar compounds have been used in the synthesis of oligodeoxynucleotides , suggesting that they may have properties conducive to biological activity.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-20(4-2)17(23)15-12-21(11-5-10-18)19-16(15)13-6-8-14(9-7-13)22(24)25/h6-9,12H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUAAEXNNOWQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N,N-diethyl-3-(4-nitrophenyl)pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)

![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)
![4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5185822.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5185833.png)

![5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185847.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185853.png)
![4-[(2-chloro-4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5185854.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185855.png)
![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)